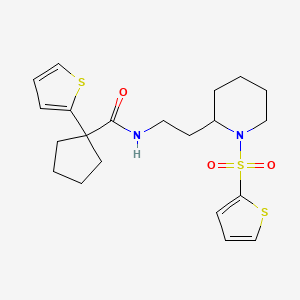
1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H28N2O3S3 and its molecular weight is 452.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(thiophen-2-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The structural characteristics of this compound suggest significant interactions with various biological targets, which could lead to therapeutic applications.
Structural Overview
The compound features a thiophene ring, a cyclopentanecarboxamide moiety, and a piperidine substituent. The presence of the thiophene group is critical as it is known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interaction.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess similar properties, potentially inhibiting bacterial growth through interaction with bacterial enzymes or cell membranes .
Anti-inflammatory Effects
Thiophene derivatives are noted for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Preliminary data suggest that this compound could modulate signaling pathways relevant to inflammation, although specific pathways remain under investigation .
Antiviral Activity
Emerging studies have highlighted the potential antiviral properties of thiophene-containing compounds. For example, certain thiophene derivatives have been shown to inhibit viral entry and replication by binding to viral proteins or host cell receptors. This indicates that this compound may also exhibit antiviral activity, particularly against viruses such as Ebola and HIV .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The thiophene ring may interact with specific enzymes, altering their activity.
- Receptor Modulation : The compound may bind to various receptors involved in pain and inflammation, modulating their signaling pathways.
Case Study 1: Antimicrobial Activity
A study investigating a series of thiophene derivatives demonstrated that modifications in the thiophene structure significantly influenced antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against certain bacterial strains, indicating a structure-activity relationship that could be explored further with this compound .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays conducted on related compounds revealed that they could inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting an anti-inflammatory mechanism via modulation of the NF-kB pathway. Similar assays could provide insights into the anti-inflammatory potential of the target compound.
Data Tables
科学的研究の応用
Anticancer Activity
Research indicates that compounds containing thiophene structures exhibit promising anticancer properties. For instance, derivatives of thiophene have been synthesized and tested against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). These studies demonstrate that modifications to the thiophene ring can enhance the efficacy of the compounds in inhibiting cancer cell proliferation.
Case Study:
A study highlighted the synthesis of new 1,3,4-thiadiazole derivatives based on thiophene that showed significant antitumor activity against HepG-2 and A549 cell lines. The compounds were evaluated for their in vitro activities and compared with standard anticancer drugs like cisplatin .
Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
The compound may serve as a lead structure for developing mPGES-1 inhibitors, which are crucial in treating inflammation-related disorders and certain cancers. mPGES-1 is involved in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and tumor progression.
Research Insights:
In silico studies have identified thiophene-based compounds as effective mPGES-1 inhibitors, showing low micromolar inhibitory activity. This suggests that the structural characteristics of thiophene can be leveraged to design more potent inhibitors targeting this enzyme .
Neuroprotective Effects
Thiophene-containing compounds have also been investigated for their neuroprotective properties. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Case Study:
In experimental models, thiophene derivatives demonstrated the ability to reduce neuronal cell death induced by toxic agents, suggesting their potential use in therapies for conditions like Alzheimer's disease .
Data Tables
特性
IUPAC Name |
1-thiophen-2-yl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S3/c24-20(21(11-2-3-12-21)18-8-5-15-27-18)22-13-10-17-7-1-4-14-23(17)29(25,26)19-9-6-16-28-19/h5-6,8-9,15-17H,1-4,7,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHXCVSPJQJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2(CCCC2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














